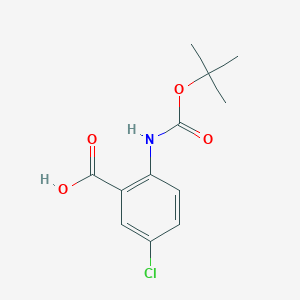

(Diphenyl-phosphinoyl)-acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would typically include the compound’s molecular formula, molar mass, and structural formula. It may also include details about the compound’s appearance or state under standard conditions (solid, liquid, gas, color, etc.).

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the molecule and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.Wissenschaftliche Forschungsanwendungen

1. Formation of Phosphonate Diesters via N→C Phosphorus Migration

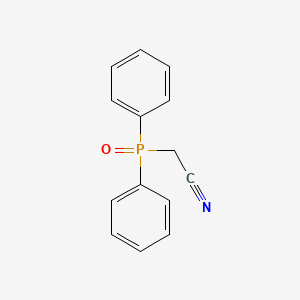

Diphenyl and neopentylene phosphorochloridates react with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile, leading to the formation of phosphonate diesters through N→C phosphorus migration. This process results in the production of stable 6-substituted phosphinoyl derivatives of DBU (A. Kers, I. Kers, J. Stawinski, 1999).

2. Synthesis of cis-α,β-Unsaturated Nitriles

An efficient method for synthesizing diphenyl cyanomethylenephosphonate has been developed, which further aids in the stereoselective synthesis of cis-α,β-unsaturated nitriles. The resulting phosphonate shows high stereoselectivity favoring the cis-isomer (Tony Y. Zhang, O'toole John Cunningham, J. M. Dunigan, 1998).

3. Redox Chemistry of Diphenyl Diselenide

Diphenyl diselenide demonstrates interesting redox chemistry in acetonitrile, similar to dioxygen's electrochemical behavior. It plays a role in the oxidation of water, hydroxyde ion, and the reduction of protons, as well as reacting with hydrogen peroxide (A. Sobkowiak, D. T. Sawyer, 1990).

4. Formation of Palladium Complexes

syn-1,3-Bis(diphenylphosphino)-2,4-dimethoxycalix[4]arene, synthesized via Ullmann-type phosphinoylation, is used to create palladium complexes with diverse geometrical structures. These complexes have potential applications in catalysis and coordination chemistry (Kengo Hirasawa et al., 2016).

5. Application in Catalytic Carbon-Carbon Coupling

Bis(diphenylphosphino)acetonitrile, synthesized from acetonitrile and chlorodiphenylphosphine, has been employed in the synthesis of metal complexes and used as a very active catalyst for Suzuki-Miyaura coupling (Leonie Braun et al., 2007).

6. Formation of Geminal Tetraauration of Acetonitrile

Acetonitrile undergoes geminal tetraauration through C-H activation by Au(I)-Ag(I) clusters under mild conditions. This reaction leads to the formation of novel cluster compounds with potential applications in light emission and catalysis (Xiao‐Li Pei et al., 2013).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, proper handling and storage procedures, and disposal considerations.

Zukünftige Richtungen

This involves discussing potential future research directions or applications for the compound. It could include potential uses, areas where further research is needed, or predictions about the compound’s future significance in its field.

Please note that the availability of this information can vary depending on the specific compound and the extent of research that has been conducted on it. For “(Diphenyl-phosphinoyl)-acetonitrile”, more research may be needed to fully answer all of these points. If you have a specific question about this compound or a related topic, feel free to ask!

Eigenschaften

IUPAC Name |

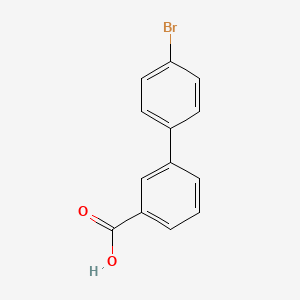

2-diphenylphosphorylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12NOP/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRCIUPMYHQSNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CC#N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12NOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364250 |

Source

|

| Record name | (diphenylphosphoryl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Diphenyl-phosphinoyl)-acetonitrile | |

CAS RN |

23040-22-4 |

Source

|

| Record name | (diphenylphosphoryl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)